
2-Sulfanylpyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfanylpyridine-4-carbonitrile and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their wide range of pharmaceutical, biological, and medicinal applications. These compounds are considered 'privileged scaffolds' because of their potential therapeutic applications, which include antibacterial and antitumor activities . The synthesis of these compounds often involves environmentally benign protocols, highlighting the importance of green chemistry in their production .
Synthesis Analysis
The synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines can be achieved through one-pot reactions that are both cost-effective and environmentally friendly. For instance, a three-component condensation of aldehyde, malononitrile, and thiol using diethylamine as a catalyst at ambient temperature has been described, which avoids conventional work-up and purification procedures . Additionally, the synthesis of novel 4-acyl derivatives of these compounds has been developed using 2-acyl-1,1,3,3-tetracyanopropenides with thiols in DMSO containing dimsyl sodium . These methods demonstrate the versatility and adaptability of the synthetic routes for these compounds.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman, as well as density functional theory (DFT) . The geometrical parameters obtained from DFT are in good agreement with X-ray diffraction (XRD) results, providing a detailed picture of the molecular structure. The molecular docking studies suggest that these compounds have potential as chemotherapeutic agents due to their ability to bind at the catalytic site of substrates through non-covalent interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) plots, which indicate possible sites for electrophilic and nucleophilic attacks . The presence of functional groups such as CN and sulfur atoms contribute to the reactivity of these molecules, making them suitable for further chemical modifications and applications in ligation chemistry for peptide/protein synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their vibrational frequencies, HOMO-LUMO energies, and nonlinear optical properties, have been characterized using spectroscopic and quantum chemical methods . These studies provide insights into the stability of the molecules, charge delocalization, and hyperconjugative interactions, which are important for understanding their behavior in biological systems and their potential as chemotherapeutic agents.
科学的研究の応用
General Information “2-Sulfanylpyridine-4-carbonitrile” is a chemical compound with the molecular formula C6H4N2S and a molecular weight of 136.18 .
Application in Organic Chemistry One specific field where “2-Sulfanylpyridine-4-carbonitrile” is used is organic chemistry, specifically in the preparation of pyridine derivatives .
Method of Application In this field, magnetically recoverable nano-catalysts are employed in chemical reactions . These catalysts have a high surface area, are simple to prepare and modify, and can be readily separated from the reaction medium using an external magnet .
Results and Outcomes Pyridine derivatives synthesized using these methods have shown a wide range of excellent biological activities, including acting as IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
Safety And Hazards
2-Sulfanylpyridine-4-carbonitrile is classified as acutely toxic, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves and clothing .
特性
IUPAC Name |
2-sulfanylidene-1H-pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-4-5-1-2-8-6(9)3-5/h1-3H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUVMORPLVBMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanylpyridine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

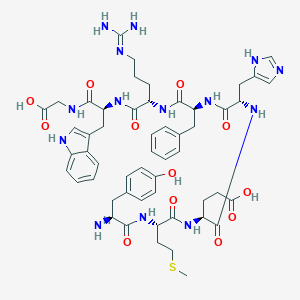
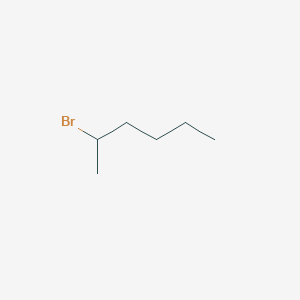
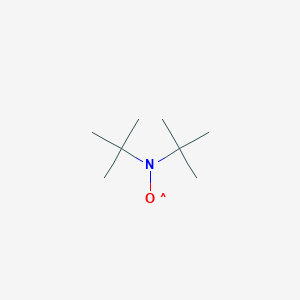
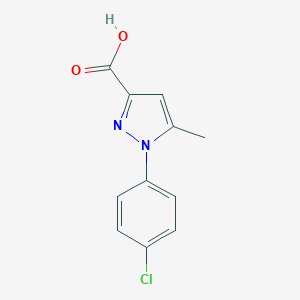
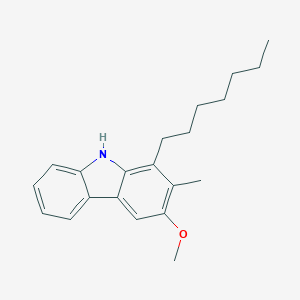
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
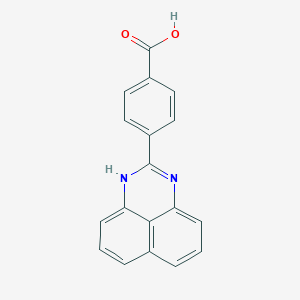
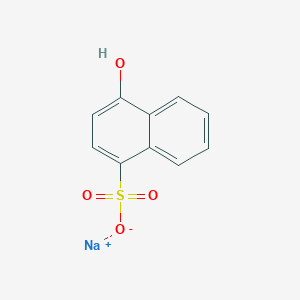
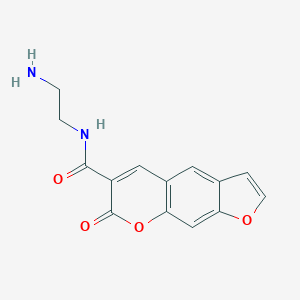
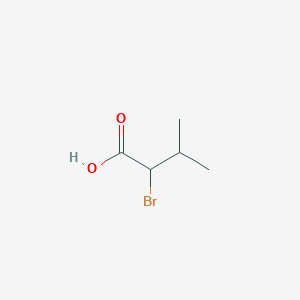
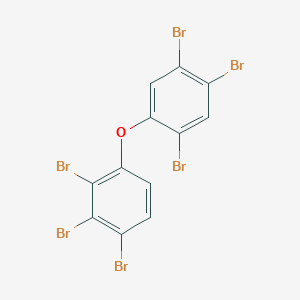
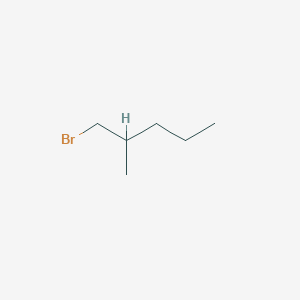
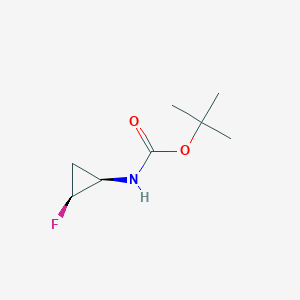
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)